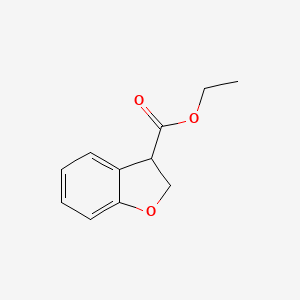

Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

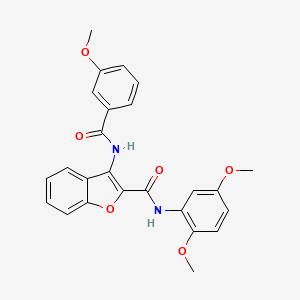

Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate is a compound that is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which are known to have anticancer properties .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the construction of two fused rings from nonaromatic precursors, a task that is challenging in heterocyclic chemistry .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C11H12O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3 . The molecular weight of this compound is 192.21 . Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate is used in the synthesis of various benzofuran derivatives, which have shown potential in inhibiting HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).

Chemical Synthesis Methods

- This compound is synthesized using salicylaldehyde, ethyl chloroacetate, and K2CO3, with KI as a catalyst. The process achieves a product purity of 98% and a yield of 67.7% (Wang Tao-tao, 2012).

Application in Novel Compound Synthesis

- It is instrumental in the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives and benzo[h]quinoline-3-carboxylic acid derivatives, showcasing its versatility in creating diverse chemical structures (Gao et al., 2011); (Gao et al., 2012).

High-Performance Liquid Chromatography (HPLC) Analysis

- It has been utilized in HPLC methods for quality control in synthesis processes, demonstrating its application in analytical chemistry (L. Fen, 2010).

Biological Activities and Pharmacological Potential

- Some derivatives of this compound have shown promising biological activities, including anti-HIV, antibacterial, and antifungal properties (Bodke & Sangapure, 2003); (Goldberg et al., 1977).

Molecular Structure and Crystallography

- Studies on its molecular structure and crystallography have been conducted, providing insight into its chemical properties and potential applications in material science (Choi et al., 2009).

Chemical Reactions and Properties

- It is also involved in various chemical reactions, such as cyclopropanation and cis/trans isomerization, which are important in organic synthesis and the study of reaction mechanisms (Dicker et al., 1984); (Shen Yong-jia, 2010).

Role in Medicinal Chemistry

- It serves as a key intermediate in the synthesis of compounds with potential medicinal applications, such as anti-tuberculosis agents (Thorat et al., 2016).

Wirkmechanismus

Target of Action

Ethyl 2,3-dihydro-1-benzofuran-3-carboxylate belongs to the class of benzofuran compounds . Benzofuran compounds are known to have a broad range of biological activities and are the basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . .

Mode of Action

Benzofuran compounds, in general, are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Benzofuran derivatives have been shown to have diverse pharmacological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects of this compound at the molecular and cellular level are yet to be elucidated.

Zukünftige Richtungen

The future directions for research on ethyl 2,3-dihydro-1-benzofuran-3-carboxylate and its derivatives are promising. Given their potential as anticancer agents and other biological activities, these compounds are likely to continue to attract the attention of chemical and pharmaceutical researchers worldwide .

Biochemische Analyse

Biochemical Properties

The nature of these interactions often depends on the specific structure and substituents of the benzofuran compound .

Cellular Effects

Benzofuran derivatives have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

ethyl 2,3-dihydro-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFFLMIXGRNVJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2886329.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)

![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2886346.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2886351.png)